4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Monoamine oxidase A Enzyme inhibition Neuropharmacology

Procure 4-(Butylamino)-7-chloroquinoline-3-carbonitrile for its unique pharmacophore: a 3-cyano, 4-butylamino, and 7-chloro substitution pattern. This precisely defined scaffold delivers potent, single-digit nanomolar inhibition of both MAO-A (IC₅₀ 9.5 nM) and MAO-B (IC₅₀ 6.90 nM), enabling low-concentration dual-isoform control in enzymatic assays. This specific structure is essential for SAR studies; substituting generic 4-aminoquinolines will invalidate selectivity and potency data.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
CAS No. 5423-71-2
Cat. No. B11855796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butylamino)-7-chloroquinoline-3-carbonitrile
CAS5423-71-2
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C=CC(=CC2=NC=C1C#N)Cl
InChIInChI=1S/C14H14ClN3/c1-2-3-6-17-14-10(8-16)9-18-13-7-11(15)4-5-12(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,17,18)
InChIKeyWCOSQQOERDYONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS 5423-71-2): A Quinoline-3-carbonitrile Scaffold for Specialized Enzyme Inhibition and Probe Development


4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2, C₁₄H₁₄ClN₃, MW: 259.73 g/mol) is a synthetic quinoline-3-carbonitrile derivative that combines a 7-chloro substituent, a 4-butylamino group, and a 3-cyano moiety on the quinoline nucleus . This compound is structurally distinct within the broader 4-aminoquinoline class due to the presence of the electron-withdrawing cyano group at the 3-position, a feature that differentiates it from classical antimalarial 4-aminoquinolines such as chloroquine and amodiaquine [1]. While quinoline derivatives are broadly associated with antimalarial, antibacterial, and antiviral activities, 4-(butylamino)-7-chloroquinoline-3-carbonitrile has been experimentally characterized as a potent inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B) and butyrylcholinesterase (BuChE) [2][3]. Its lipophilic nature (calculated logP ≈ 4.04) confers distinct physicochemical properties that influence its applicability in in vitro pharmacological profiling and chemical probe development [4].

Why 4-(Butylamino)-7-chloroquinoline-3-carbonitrile Cannot Be Interchanged with Generic 4-Aminoquinolines or Unsubstituted Quinoline-3-carbonitriles


Generic substitution among quinoline derivatives is scientifically unsound due to the profound impact of specific substitution patterns on target engagement, potency, and selectivity. The combination of a 7-chloro substituent, a 4-butylamino side chain, and a 3-cyano group in 4-(butylamino)-7-chloroquinoline-3-carbonitrile produces a unique pharmacophore that is absent in simple 4-aminoquinolines (e.g., chloroquine, which lacks the 3-cyano group) and in unsubstituted quinoline-3-carbonitriles (which lack the 4-butylamino and 7-chloro substituents) [1]. The 3-cyano substituent is hypothesized to alter electron density distribution across the quinoline ring and may enable bypass of common resistance mechanisms associated with chloroquine, though direct experimental validation of resistance circumvention for this specific compound remains limited . Moreover, the butylamino side chain length and the presence of chlorine at position 7 are critical determinants of binding affinity to enzymatic targets such as MAO-A and MAO-B, as evidenced by the compound's nanomolar-range IC₅₀ values [2]. Substituting with a generic analog lacking any of these three key features would yield a different pharmacological profile, potentially invalidating experimental conclusions and compromising reproducibility in studies that depend on this precise molecular scaffold.

Quantitative Differentiation Evidence for 4-(Butylamino)-7-chloroquinoline-3-carbonitrile: Potency, Selectivity, and Physicochemical Comparisons


MAO-A Inhibition: 4-(Butylamino)-7-chloroquinoline-3-carbonitrile Demonstrates Single-Digit Nanomolar Potency

4-(Butylamino)-7-chloroquinoline-3-carbonitrile potently inhibits human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ of 9.5 nM, as determined using kynuramine as substrate with 20-minute incubation [1]. This level of potency places the compound among high-affinity MAO-A ligands. For context, the structurally distinct but clinically relevant MAO inhibitor rosmarinic acid exhibits substantially weaker MAO-A inhibition (IC₅₀ = 50.1 μM) [2], representing an approximately 5,300-fold difference in potency.

Monoamine oxidase A Enzyme inhibition Neuropharmacology

MAO-B Inhibition: Comparable Nanomolar Activity with a Modest Selectivity Profile

The compound also inhibits human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 6.90 nM under the same assay conditions (kynuramine substrate, 20-minute incubation) [1]. The IC₅₀ values for MAO-A (9.5 nM) and MAO-B (6.90 nM) are within approximately 1.4-fold of each other, indicating comparable nanomolar potency against both isoforms with a slight preference for MAO-B [1]. This dual-isoform inhibition profile contrasts with isoform-selective tool compounds.

Monoamine oxidase B Isoform selectivity Enzyme profiling

Butyrylcholinesterase (BuChE) Activity: Marked Selectivity Over Cholinesterase Inhibition

4-(Butylamino)-7-chloroquinoline-3-carbonitrile exhibits modest inhibitory activity against equine serum butyrylcholinesterase (BuChE) with an IC₅₀ of 19.8 μM (1.98E+4 nM), as assessed using S-butyrylthiocholine substrate with DTNB reagent-based spectrophotometric detection [1]. This represents approximately a 2,000- to 3,000-fold lower potency compared to its activity against MAO-A (9.5 nM) and MAO-B (6.90 nM).

Cholinesterase Enzyme selectivity Off-target profiling

Lipophilicity Profile: High Calculated LogP Drives Formulation Strategy Requirements

4-(Butylamino)-7-chloroquinoline-3-carbonitrile exhibits high lipophilicity with a calculated logP of approximately 4.04 (SlogP 4.0848) [1]. This value is consistent with the compound's very low aqueous solubility (<0.01 mg/mL at 25°C) . The high logP is substantially greater than that of many water-soluble quinoline reference compounds.

Physicochemical properties Formulation science Lipophilicity

Ionization Behavior: Predicted pKa Supports Formulation at Physiological pH

The predicted acid dissociation constant (pKa) for 4-(butylamino)-7-chloroquinoline-3-carbonitrile is 3.29 ± 0.50 . This pKa value is substantially lower than physiological pH (7.4), indicating that the compound remains predominantly unionized in biological media and under neutral formulation conditions.

Ionization constant pH-dependent solubility Formulation development

MAO-B Binding Affinity: pKi Data from GPCRdb Confirms Consistent Target Engagement

Independent data from GPCRdb reports a pKi of 7.0 for 4-(butylamino)-7-chloroquinoline-3-carbonitrile against human MAO-B, corresponding to a Ki of approximately 100 nM [1]. While this affinity is lower than the functional IC₅₀ (6.90 nM) reported in BindingDB, the data corroborates the compound's capacity to engage the MAO-B target.

Binding affinity MAO-B pKi

Validated Research Applications and Procurement Scenarios for 4-(Butylamino)-7-chloroquinoline-3-carbonitrile


MAO-A and MAO-B Dual Inhibition Profiling in Neurochemical Assays

4-(Butylamino)-7-chloroquinoline-3-carbonitrile is appropriate for in vitro enzyme inhibition studies targeting monoamine oxidase A and B isoforms. Its single-digit nanomolar IC₅₀ values (MAO-A: 9.5 nM; MAO-B: 6.90 nM) enable low-concentration working ranges that minimize solvent interference and off-target confounding [1]. The compound's modest selectivity (~1.4-fold for MAO-B over MAO-A) makes it suitable as a dual-isoform control or reference inhibitor in assays where concurrent MAO-A/MAO-B modulation is the experimental objective. Researchers should be aware that the compound also exhibits measurable BuChE activity (IC₅₀ = 19.8 μM), which should be accounted for in experimental designs involving cholinesterase-expressing systems [2].

Enzyme Selectivity Profiling and Off-Target Assessment in Drug Discovery Cascades

This compound can serve as a reference probe for selectivity profiling across the MAO enzyme family and related cholinesterases. The ~2,100-fold selectivity window between MAO isoforms (IC₅₀ = 6.90–9.5 nM) and BuChE (IC₅₀ = 19.8 μM) provides a well-characterized benchmark for evaluating selectivity of novel MAO inhibitors [1][2]. Procurement of 4-(butylamino)-7-chloroquinoline-3-carbonitrile for selectivity panel inclusion is justified when researchers require a compound with well-documented differential activity against MAO-A, MAO-B, and BuChE under standardized assay conditions.

Formulation Feasibility Assessment for Lipophilic Compound Delivery

Given its high lipophilicity (logP ≈ 4.04; SlogP 4.0848) and very low aqueous solubility (<0.01 mg/mL at 25°C), 4-(butylamino)-7-chloroquinoline-3-carbonitrile is a suitable candidate for formulation development studies involving nanoemulsions, cyclodextrin inclusion complexes, or liposomal encapsulation [3]. The compound's predicted pKa of 3.29 ± 0.50 indicates that it remains predominantly unionized at physiological pH, which may inform pH adjustment strategies during solubility enhancement . Procurement of this compound is warranted for laboratories seeking to validate formulation approaches for poorly water-soluble quinoline derivatives prior to scaling to more costly or less accessible analogs.

Chemical Probe Development for 7-Chloroquinoline-3-carbonitrile SAR Exploration

4-(Butylamino)-7-chloroquinoline-3-carbonitrile represents a defined starting point for structure–activity relationship (SAR) studies focused on the quinoline-3-carbonitrile scaffold. The combination of 7-chloro, 4-butylamino, and 3-cyano substituents provides a baseline chemical framework against which analogs with varying side chain lengths (e.g., methylamino, propylamino, pentylamino) or alternative 7-position substituents can be compared for MAO inhibitory potency and isoform selectivity [1]. Researchers seeking to explore the SAR landscape of 4-amino-7-chloroquinoline-3-carbonitriles should procure this compound as a reference standard for establishing baseline activity and selectivity parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.